1-(6-Chloropyridin-2-yl)piperazine chemical properties
1-(6-Chloropyridin-2-yl)piperazine chemical properties
An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: Properties, Synthesis, and Applications
Introduction
1-(6-Chloropyridin-2-yl)piperazine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structure, which combines a reactive chloropyridine moiety with a versatile piperazine ring, makes it a valuable intermediate and building block for the synthesis of complex bioactive molecules.[1][2] Researchers frequently utilize this compound in the design of novel therapeutic agents, particularly those targeting the central nervous system.[1] The piperazine scaffold is a well-established pharmacophore known to improve aqueous solubility and provide a key interaction point with biological targets, while the chloropyridine ring offers a site for further chemical modification.[3][4]
This technical guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthesis, reactivity, and applications of 1-(6-Chloropyridin-2-yl)piperazine. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this important chemical entity.
Physicochemical and Structural Properties
The fundamental properties of 1-(6-Chloropyridin-2-yl)piperazine are summarized below. These characteristics are foundational for its handling, storage, and application in chemical synthesis.
Caption: Chemical structure of 1-(6-Chloropyridin-2-yl)piperazine.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 87394-54-5 | [1][5] |
| Molecular Formula | C₉H₁₂ClN₃ | [1][5] |
| Molecular Weight | 197.67 g/mol | [1] |
| Appearance | Off-white to yellow powder | [1] |
| Melting Point | 40-46 °C | [1] |
| Purity | ≥ 92% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment |[1][6] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 1-(6-Chloropyridin-2-yl)piperazine requires a suite of analytical techniques. The expected spectroscopic data, based on its structure and analysis of similar compounds, are detailed below.[7][8]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). The coupling patterns (doublets and triplets) will be characteristic of a 2,6-disubstituted pyridine ring.
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Piperazine Protons: Two sets of broad signals are expected in the aliphatic region. The protons attached to the carbon adjacent to the pyridine ring (C-NAr) will appear more downfield (approx. 3.5-3.8 ppm) compared to the protons on the carbons adjacent to the secondary amine (C-NH) (approx. 2.9-3.2 ppm). The N-H proton will likely appear as a broad singlet that can exchange with D₂O.[7]
-
-
¹³C NMR Spectroscopy:
-
The spectrum should display nine distinct carbon signals. Aromatic carbons of the pyridine ring will resonate in the downfield region (approx. 110-160 ppm). The piperazine carbons will appear in the upfield region (approx. 45-55 ppm).[9]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z 197. A characteristic (M+2)⁺ peak at m/z 199 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
N-H Stretch: A moderate absorption band around 3300-3250 cm⁻¹ corresponding to the secondary amine.[7]
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretch: Aromatic ring vibrations are expected in the 1600-1450 cm⁻¹ region.
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Caption: General analytical workflow for identity and purity verification.
Synthesis and Purification Protocol
1-(6-Chloropyridin-2-yl)piperazine is typically synthesized via a nucleophilic aromatic substitution reaction. The following protocol is a representative method adapted from procedures for similar isomers.[10]
Reaction Scheme: 2,6-Dichloropyridine + Piperazine → 1-(6-Chloropyridin-2-yl)piperazine
Experimental Protocol
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Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or n-Butanol) in a round-bottom flask, add an excess of piperazine (3.0-5.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.
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Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine to remove the excess piperazine and solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system, to afford the pure 1-(6-Chloropyridin-2-yl)piperazine as an off-white or yellow solid.
Caption: Workflow for the synthesis of 1-(6-Chloropyridin-2-yl)piperazine.
Reactivity and Chemical Applications
The molecule's utility stems from the distinct reactivity of its two core components: the piperazine ring and the chloropyridine moiety.
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Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and basic.[11] This site is readily functionalized through:
-
N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling: To form N-aryl bonds.
-
-
Chloropyridine Moiety: The chlorine atom at the 6-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[12] This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), further diversifying the molecular structure.
This dual reactivity makes 1-(6-Chloropyridin-2-yl)piperazine an ideal scaffold for creating libraries of compounds for drug discovery screening.[1]
Caption: Role as a scaffold for generating diverse chemical libraries.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related chloropyridine and piperazine compounds can inform safe handling practices. Piperazine itself is known to be corrosive and a sensitizer.[13] Related chloropyridinyl piperazines are classified as irritants.[14]
Table 2: GHS Hazard Information (Inferred)
| Hazard Class | Precautionary Statement | Pictogram |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[14] | ❗ |
| Eye Irritation | H319: Causes serious eye irritation.[14] | ❗ |
| Respiratory Irritation | H335: May cause respiratory irritation.[14] | ❗ |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[14][15]
-
Handling: Avoid breathing dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[1][14] Recommended storage is at refrigerated temperatures (0-8 °C).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]
Conclusion
1-(6-Chloropyridin-2-yl)piperazine is a cornerstone intermediate in modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct sites, and established synthetic routes make it a highly valuable tool for drug discovery. A thorough understanding of its chemical characteristics, analytical profile, and safe handling procedures is essential for any scientist or researcher aiming to leverage this versatile scaffold in the development of next-generation therapeutics.
References
-
Hoffman Fine Chemicals. (n.d.). CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperazine compounds [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(6-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-54-5 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]




